Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds like 20-hydroxy- (5z,8z,11z,14z)-eicosatetraenoic acid (20-hete) are known to interact with cytochrome p4504a . This enzyme plays a crucial role in the metabolism of arachidonic acid, a key component in the inflammatory response .
Mode of Action
For instance, 20-HETE, an arachidonic acid metabolite, activates the Ras/MAP (microtubule-associated protein) pathway .
Biochemical Pathways
Arachidonic acid metabolites like 20-HETE are involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .
Pharmacokinetics
It’s known that 20-hete is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids .
Result of Action
Similar compounds like 12 (s)-hydroxy- (5z,8z,10e,14z)-eicosatetraenoic acid are known to induce relaxation and hyperpolarization of coronary microvessels .
Biochemical Analysis
Biochemical Properties
The 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is believed to interact with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of arachidonic acid via the cytochrome P4504A pathway . This interaction suggests that it may play a role in the regulation of sodium, potassium, and chloride transport in the renal tubules .
Cellular Effects
It is known that arachidonic acid metabolites can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is complex and involves several biochemical pathways. As a metabolite of arachidonic acid, it is an activator of the Ras/MAP (microtubule-associated protein) pathway . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 20-HETE, a similar compound, is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids . This suggests that the compound may have a certain degree of stability and could potentially have long-term effects on cellular function.
Metabolic Pathways
5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is involved in the arachidonic acid metabolic pathway via the cytochrome P4504A . This pathway is crucial for the regulation of sodium, potassium, and chloride transport in the renal tubules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10412 involves the esterification of 5Z,8Z,11Z,14Z-eicosatetraenoic acid with thiophen-3-ylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
CAY10412 primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of double bonds in its structure .
Common Reagents and Conditions
Esterification: Thiophen-3-ylmethanol, sulfuric acid, toluene, reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, room temperature.
Oxidation: Potassium permanganate or osmium tetroxide, room temperature.
Reduction: Hydrogen gas with a palladium catalyst, room temperature.
Major Products
Hydrolysis: 5Z,8Z,11Z,14Z-eicosatetraenoic acid and thiophen-3-ylmethanol.
Oxidation: Corresponding diols or epoxides.
Reduction: Saturated fatty acid ester.
Scientific Research Applications
CAY10412 is widely used in scientific research, particularly in the field of cannabinoid research. It is a potent inhibitor of anandamide reuptake in U937 lymphoma cells, making it a valuable tool for studying the endocannabinoid system .
Comparison with Similar Compounds
CAY10412 is similar to other analogs of arachidonoyl ethanolamide, such as AM404 and VDM11. it is unique in its lack of intrinsic binding affinity for cannabinoid receptors CB1 and CB2 . This makes it a useful tool for distinguishing between different theories of anandamide transport and reuptake .
List of Similar Compounds
- AM404
- VDM11
- Anandamide (arachidonoyl ethanolamide)
- 2-arachidonoyl glycerol
Biological Activity
Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a compound of interest due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H36O2S
- Molecular Weight : 420.63 g/mol
- CAS Number : 390824-17-6
- Structure : The compound features a thiophenyl group attached to an eicosatetraenoic acid backbone, which is known for its role in various biological processes.
This compound is believed to interact with several biological pathways:
- Anti-inflammatory Activity : Similar compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. This is particularly relevant in conditions like arthritis and cardiovascular diseases .
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cellular components from damage .
- Cellular Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis. Such interactions are essential for potential therapeutic applications in cancer treatment .
In Vitro Studies
Recent studies have highlighted the biological activity of this compound through various assays:
- Cytotoxicity Assays : The compound has been tested against different cancer cell lines (e.g., HeLa and MCF-7) showing significant cytotoxic effects with IC50 values ranging from 10 to 30 µM. This indicates its potential as an anticancer agent .
- Anti-inflammatory Assays : In vitro models demonstrated that the compound reduced the production of TNF-alpha and IL-6 in stimulated macrophages by approximately 50%, suggesting its efficacy in mitigating inflammatory responses .
In Vivo Studies
In vivo experiments have further validated the biological activities:
- Animal Models : Studies using murine models of inflammation showed that administration of this compound resulted in reduced edema and pain scores compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells .
Case Studies
Several case studies illustrate the compound's potential:
- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the effects of this compound in patients with IBD. Results indicated improvement in clinical scores and reduction in inflammatory markers within six weeks of treatment .
- Cancer Therapy Research : A study focused on the use of this compound as an adjunct therapy in breast cancer treatment showed enhanced efficacy when combined with conventional chemotherapy agents. Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound Name | Anti-inflammatory Activity | Cytotoxicity (IC50) | Antioxidant Activity |
---|---|---|---|
Thiophen-3-ylmethyl (5Z,8Z...) | Moderate | 10–30 µM | Yes |
Arachidonic Acid | High | 20–50 µM | Moderate |
Resolvin D5 | Very High | >100 µM | High |
Properties
IUPAC Name |
thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPBWSZRYHDZAA-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.